6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

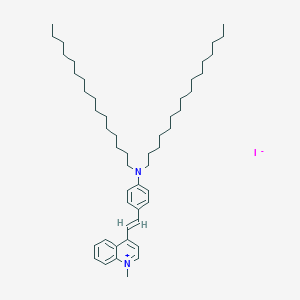

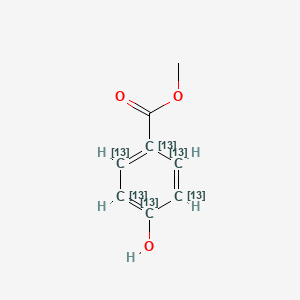

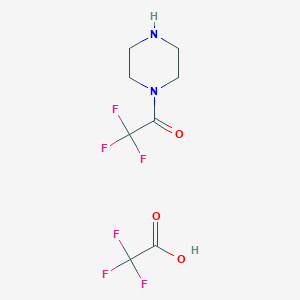

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester, also known as TAMRA, is an important fluorophore for preparing protein conjugates . It has achieved prominence as a dye for oligonucleotide labeling and automated DNA sequencing applications . It is the amine-reactive, mixed isomer form of TAMRA .

Synthesis Analysis

The synthesis of TAMRA involves the use of the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .Molecular Structure Analysis

TAMRA is a derivative of rhodamine dye . It is activated for easy and reliable labeling of antibodies, proteins, and other molecules for use as fluorescent probes .Chemical Reactions Analysis

TAMRA is amine-reactive . It reacts with primary amines (lysine side chains) to efficiently label antibodies and other purified proteins . The thiol-reactive tetramethylrhodamine-5-(and-6)-isothiocyanate (5(6)-TRITC) can be used to create bright orange-red-fluorescent bioconjugates .Physical And Chemical Properties Analysis

TAMRA is a high-performance derivative of rhodamine dye . It is activated for easy and reliable labeling of antibodies, proteins, and other molecules for use as fluorescent probes . It has excitation/emission maxima ∼555/580 .科学的研究の応用

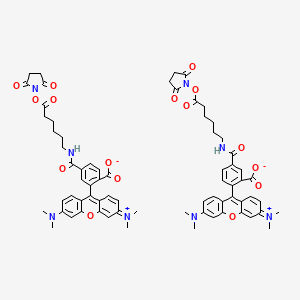

Application in DNA Sequencing : Jiang et al. (2014) reported the synthesis of a new acid-sensitive linker reacted with 5(6)-TAMRA, SE (which includes the compound ) for use in DNA sequencing by synthesis. The study found successful incorporation of the dye-labeled terminator into DNA strands and complete cleavage of the fluorophore under acidic conditions (Jiang et al., 2014).

Preparation of Fluorescent Probes : Adamczyk et al. (1997) described the efficient synthesis of 6-α-aminoestradiol and the preparation of estradiol fluorescent probes using a process that involved the treatment with 6-(t-butoxycarbonylamino)hexanoic acid succinimidyl ester (Adamczyk et al., 1997).

Synthesis of Active Esters : The study by Xiaojun (2004) involved the synthesis of active 6-carboxyfluorescein succinimidyl esters, illustrating another application of this class of compounds (Xiaojun, 2004).

Biochemical Applications : In the work of Arya et al. (2013), a succinimidyl 6-(3-[2-pyridyldithio]-propionamido) hexanoate (LC-SPDP) self-assembled monolayer on a gold microelectrode was used for covalent immobilization of antibodies, demonstrating the biochemical utility of such compounds (Arya et al., 2013).

Fluorescence Energy Transfer : Charreyre et al. (1995) conducted steady-state fluorescence energy transfer experiments using fluorescein and tetramethylrhodamine (which includes the compound ) bound onto the surface of polystyrene latex microspheres, highlighting its use in fluorescence studies (Charreyre et al., 1995).

作用機序

The mechanism of action of TAMRA involves the introduction of a variety of amine-reactive markers onto synthetic oligonucleotides as well as immobilization on activated solid supports . The photocleavable bond on the 5′-phosphate can then be selectively cleaved by near-UV illumination, thereby enabling the release of the marker or detachment of the oligonucleotide from a solid support .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C35H36N4O8/c1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)27-18-21(9-12-24(27)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41;1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)24-12-9-21(18-27(24)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41/h2*9-14,18-20H,5-8,15-17H2,1-4H3,(H-,36,43,44,45) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKTYWIGRZIONT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H72N8O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3E,6bta)]-(9CI)](/img/no-structure.png)

![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)